(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine
Brand Name: Vulcanchem
CAS No.: 1289388-03-9
VCID: VC0171353
InChI: InChI=1S/C7H11ClN2S/c1-5(2)9-3-6-4-10-7(8)11-6/h4-5,9H,3H2,1-2H3
SMILES: CC(C)NCC1=CN=C(S1)Cl
Molecular Formula: C7H11ClN2S
Molecular Weight: 190.689

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine

CAS No.: 1289388-03-9

Cat. No.: VC0171353

Molecular Formula: C7H11ClN2S

Molecular Weight: 190.689

* For research use only. Not for human or veterinary use.

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine - 1289388-03-9

Specification

CAS No. 1289388-03-9
Molecular Formula C7H11ClN2S
Molecular Weight 190.689
IUPAC Name N-[(2-chloro-1,3-thiazol-5-yl)methyl]propan-2-amine
Standard InChI InChI=1S/C7H11ClN2S/c1-5(2)9-3-6-4-10-7(8)11-6/h4-5,9H,3H2,1-2H3
Standard InChI Key SMJHBQKLFJQYMR-UHFFFAOYSA-N
SMILES CC(C)NCC1=CN=C(S1)Cl

Introduction

Chemical Structure and Properties

Structural Features

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine possesses a distinctive molecular arrangement with several key structural elements. The core of the molecule is built around a thiazole ring, which is a five-membered heterocyclic structure containing a sulfur atom and a nitrogen atom. This thiazole core is further functionalized with a chlorine atom at the 2-position, creating the 2-chloro-thiazole portion of the molecule. At the 5-position of the thiazole ring, a methylene bridge (-CH₂-) connects to an isopropylamine group (−NH−CH(CH₃)₂). This arrangement creates a secondary amine structure with the isopropyl group providing steric bulk that influences the compound's physical properties and reactivity patterns.

The specific arrangement of atoms in this molecule contributes to its three-dimensional structure and influences how it interacts with biological systems and other chemical entities. The presence of the chlorine atom, the sulfur and nitrogen atoms in the thiazole ring, and the nitrogen atom in the isopropylamine group all serve as potential sites for hydrogen bonding, coordination with metals, or other intermolecular interactions.

Physical and Chemical Properties

The physical and chemical properties of (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine are determined by its molecular structure and the functional groups present. Below is a comprehensive table summarizing the key properties of this compound:

PropertyValueSource
CAS Number1289388-03-9
Molecular FormulaC₇H₁₁ClN₂S
Molecular Weight190.689 g/mol
IUPAC NameN-[(2-chloro-1,3-thiazol-5-yl)methyl]propan-2-amine
Physical StateNot specified in sources-
SolubilityEnhanced solubility compared to similar compounds
BioavailabilityPotentially enhanced compared to related compounds
LogPNot specified in sources-

The compound's solubility characteristics are influenced by the presence of both polar groups (the thiazole ring with nitrogen and sulfur atoms, the secondary amine) and nonpolar regions (the isopropyl group). These structural features likely contribute to the enhanced solubility mentioned in the sources compared to other thiazole derivatives. The balance between hydrophilic and hydrophobic portions of the molecule also affects its bioavailability, which is an important consideration for potential pharmaceutical applications.

Spectroscopic Data

Spectroscopic data provides crucial insights into the compound's structure and purity. For (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine, the following spectroscopic identifiers have been reported:

Spectroscopic ParameterDataSource
Standard InChIInChI=1S/C7H11ClN2S/c1-5(2)9-3-6-4-10-7(8)11-6/h4-5,9H,3H2,1-2H3
Standard InChIKeySMJHBQKLFJQYMR-UHFFFAOYSA-N
SMILES NotationCC(C)NCC1=CN=C(S1)Cl

These spectroscopic identifiers are valuable for researchers and chemists to uniquely identify the compound and predict its chemical behavior. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide standardized ways to represent the chemical structure, enabling database searches and computational analyses. These spectroscopic parameters also facilitate the verification of compound identity and purity in research settings.

Applications and Research Findings

As a Building Block in Organic Synthesis

One of the primary applications of (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine is as a building block for synthesizing more complex thiazole derivatives. Its well-defined reactive sites allow for selective chemical transformations, making it valuable in the construction of more elaborate molecular architectures. The thiazole ring, in particular, provides a rigid scaffold that can be incorporated into larger structures to achieve specific spatial arrangements of functional groups.

The compound's utility spans across multiple fields, including chemistry, biology, medicine, and industry. In synthetic organic chemistry, it may serve as an intermediate in the preparation of compounds with diverse applications, from pharmaceutical candidates to materials science. The presence of the chlorine atom at the 2-position offers opportunities for further functionalization through metal-catalyzed cross-coupling reactions, expanding the range of accessible structural modifications.

Comparison with Related Thiazole Derivatives

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine is distinct from other thiazole derivatives due to its specific substitution pattern. When compared to similar compounds, such as (2-Chloro-thiazol-5-ylmethyl)-methyl-amine, (2-Chloro-thiazol-5-ylmethyl)-ethyl-amine, and (2-Chloro-thiazol-5-ylmethyl)-propyl-amine, the isopropyl group provides unique steric and electronic properties that influence the compound's behavior in various contexts.

Other notable thiazole derivatives found in the search results include:

  • (2-chloro-1,3-thiazol-5-yl)-phenylmethanone (CAS: 129865-59-4): This compound differs in having a phenyl ketone group instead of an isopropylamine at the 5-position .

  • Clothianidin (N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine): A neonicotinoid insecticide that contains the 2-chloro-thiazol-5-ylmethyl group but connected to a nitroguanidine moiety .

  • Thiamethoxam: Another neonicotinoid insecticide with a 2-chloro-thiazol-5-ylmethyl group incorporated into a more complex oxadiazinane structure .

The comparison with these related compounds highlights the versatility of the 2-chloro-thiazole scaffold in creating molecules with diverse properties and applications. The specific combination of substituents in (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine gives it a unique chemical identity that distinguishes it from other thiazole derivatives and influences its behavior in chemical reactions and potential biological activities.

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